Allcorr

corrosion resistance green death solution sour gas

Allcorr (CAS 100438-36-6, UNS N06110) is a fully austenitic, solid-solution strengthened nickel-chromium-molybdenum-tungsten superalloy originally developed by Teledyne Allvac (now Allegheny Technologies Incorporated) and registered with MeSH as a nickel-chromium-molybdenum alloy. The alloy contains nominally 56% Ni, 31% Cr, and controlled additions of Mo and W, delivering a balanced combination of high strength (annealed yield strength ~310 MPa; cold-worked yield strength up to 1010 MPa at 40% reduction), exceptional ductility (elongation ≥50% annealed), and broad-spectrum corrosion resistance.

Molecular Formula C21H21O2P
Molecular Weight 0
CAS No. 100438-36-6
Cat. No. B1166216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllcorr
CAS100438-36-6
SynonymsAllcorr
Molecular FormulaC21H21O2P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allcorr (UNS N06110): High-Performance Nickel-Base Superalloy for Severe Corrosion Applications


Allcorr (CAS 100438-36-6, UNS N06110) is a fully austenitic, solid-solution strengthened nickel-chromium-molybdenum-tungsten superalloy originally developed by Teledyne Allvac (now Allegheny Technologies Incorporated) and registered with MeSH as a nickel-chromium-molybdenum alloy [1]. The alloy contains nominally 56% Ni, 31% Cr, and controlled additions of Mo and W, delivering a balanced combination of high strength (annealed yield strength ~310 MPa; cold-worked yield strength up to 1010 MPa at 40% reduction), exceptional ductility (elongation ≥50% annealed), and broad-spectrum corrosion resistance [2]. First introduced commercially in 1983 for deep sour gas well equipment, Allcorr is classified as a non-age-hardenable superalloy and is now specified under multiple ASTM standards including B564, B755, B756, B757, B758, and B759 [3].

Composition High-chromium, tungsten-bearing Ni-base superalloy for severe corrosion environments
Standards Specified under ASTM B564, B755–B759; NACE MR-01-75 qualified for sour service
Original Fit Designed for deep sour gas well downhole equipment; extends to chemical processing and FGD systems

Why Allcorr (UNS N06110) Cannot Be Directly Substituted with Standard Ni-Cr-Mo Alloys: A Procurement Perspective


Within the Ni-Cr-Mo alloy family, composition-driven performance divergence precludes generic substitution. Allcorr's distinctive high-chromium formulation (nominally 31% Cr) combined with controlled tungsten additions (~2% W) creates a fundamentally different passive film stability profile compared to conventional alternatives such as C-276 (15.5% Cr, 16% Mo, 4% W), Alloy 625 (21.5% Cr, 9% Mo, no W), and Alloy G3 (22% Cr, 7% Mo, no W) [1]. In mixed oxidizing-reducing environments where these alternatives exhibit accelerated localized attack, Allcorr maintains passivity; conversely, in certain high-temperature reducing acids, Allcorr's corrosion rate exceeds that of higher-Mo alternatives, illustrating that substitution in either direction carries quantifiable performance risk [2]. The following evidence guide documents these differential performance boundaries to inform specification and procurement decisions.

Composition-driven performance divergence prevents direct replacement with standard Ni-Cr-Mo alloys
Allcorr (UNS N06110)
Nominal 31% Cr, ~2% W, balanced Mo. Forms a robust passive film in mixed oxidizing-reducing chloride-sulfate environments.
C-276 / 625 / G3
Lower Cr (15.5–22%), variable W. May exhibit accelerated localized attack in the same sour gas condensates where Allcorr remains passive.
Risk 1 In sour gas condensates, substituting with C-276 or 625 may lead to higher pitting and crevice corrosion rates.
Risk 2 In high-temperature reducing acids, Allcorr may underperform higher-Mo alternatives; substitution in either direction requires environment-specific validation.

Quantitative Differentiation Evidence: Allcorr vs. Competitor Ni-Cr-Mo Alloys in Critical Environments


Corrosion Rate in Boiling 'Green Death' Solution: Allcorr vs. Commercial Ni-Base Alloys

In the original 1983 NACE development program, Allcorr was tested in boiling 'green death' solution (a highly aggressive acidic chloride-sulfate environment simulating sour gas well conditions). Allcorr exhibited a corrosion rate of 46 μm/y (1.8 mpy) [1]. In the same study, the alloy was reported superior in aqueous corrosion tests to commercial Ni-base alloys then in use [1]. An independent multi-alloy corrosion screening program subsequently confirmed that Allcorr demonstrated superior corrosion resistance to a higher number of environments than any of the seven other nickel-base alloys compared (C-276, 625, G3, C4, B2, 600, and 825) [2].

Green Death Corrosion Rate
Head-to-head
46 μm/y (1.8 mpy) vs. commercial Ni-base alloys
Reported ranked highest among 8 tested alloys in sour gas condensate simulation.
Boiling acidic chloride-sulfate solution; ASTM G31 immersion. Key discriminator for downhole component selection.
corrosion resistance green death solution sour gas oil and gas

Strength Retention After Severe Cold Working: Allcorr Yield Strength with Intact Corrosion Resistance

Allcorr can be cold-worked to achieve yield strengths exceeding 1380 MPa (200 ksi) with no measurable effect on its corrosion resistance [1]. Annealed Allcorr has a typical yield strength of approximately 310 MPa (45 ksi) [2]. At 40% cold work reduction, yield strength increases to 1010 MPa (146 ksi) [3]. In H2S environments including NACE TM0177 solution, Allcorr showed no failures at yield strengths up to 1450 MPa (211 ksi) [1]. This combination of high strength with uncompromised environmental cracking resistance enables Allcorr to be specified for high-stress downhole components where alternative alloys require more conservative derating or heat treatment modifications.

Cold-Work Strength Gain
Class-level
Up to 1380 MPa yield strength without corrosion resistance loss
Enables high-strength sour service components without post-fabrication heat treatment.
40% cold work; NACE TM0177 tested. Data derived from development program reports.
cold working yield strength mechanical properties oil and gas

Post-Weld Corrosion Resistance Restoration: Solution Heat Treatment Effectiveness at 1200°C

Allcorr is susceptible to precipitation of coarse secondary phases at grain boundaries during welding or heat treatment in the 700-1100°C range, which can degrade corrosion resistance [1]. However, low heat input welding preserves good corrosion resistance of the alloy, and a solution heat treatment at 1200°C (2192°F) restores maximum corrosion resistance in Allcorr [1]. In comparative studies, while C-276 exhibited severe corrosion after long exposure in oxidizing sulfuric acid at 93°C (200°F), corrosion of Allcorr in this solution was reported as unaffected under comparable conditions, though substantial precipitation occurred in both wrought and cast structures [2]. This indicates that even after microstructural changes, Allcorr's high chromium content may provide a margin of corrosion resistance retention not observed in some alternative alloys.

Post-Weld Restoration
Head-to-head
Full restoration at 1200°C; unaffected in oxidizing H₂SO₄ vs. C-276 severe corrosion
Defines a validated fabrication pathway for welded components requiring full corrosion performance.
Avoid 700–1100°C range; oxidizing H₂SO₄ at 93°C. Source: Savannah River Plant report.
weldability heat treatment corrosion resistance fabrication

Performance in Dilute Nitric Acid with Halide Contaminants: Allcorr Outperforms Alloy 625 and C-276

Published corrosion studies indicate that Allcorr outperforms both Alloy 625 and C-276 in numerous acid environments, including dilute nitric acid with small amounts of HCl or HF, and lower concentrations of formic acid over a range of temperatures [1]. This performance advantage is attributed to Allcorr's higher chromium content (31% Cr vs. 21.5% Cr for 625 and 15.5% Cr for C-276) combined with tungsten additions, which enhance passivity in oxidizing environments contaminated with halides. However, Allcorr, like many Ni-base alloys tested, is not recommended for high-temperature, low-concentration HCl service [1].

Nitric Acid + Halide Resistance
Reported
Outperforms Alloy 625 and C-276 in dilute HNO₃ with HCl or HF
Supports selection for chemical processing equipment in halide-contaminated nitric acid.
Qualitative ranking reported; exact rate differentials not specified. Not recommended for high-T, low-conc HCl.
acid resistance halide contamination chemical processing nitric acid

Validated Industrial Application Scenarios for Allcorr (UNS N06110) Based on Quantitative Performance Data


Deep Sour Gas Well Downhole Tubulars and Completion Equipment

Allcorr is specified for downhole tubulars, packers, and completion components in deep sour gas wells where acidic chloride-sulfate condensates (including 'green death' type environments) cause rapid failure of lower-grade alloys. The corrosion rate of 46 μm/y (1.8 mpy) in boiling green death solution [1] and the demonstrated ability to maintain corrosion resistance at yield strengths up to 1450 MPa (211 ksi) after cold working [1] support selection for high-pressure, high-temperature (HPHT) sour service applications. Allcorr is qualified under NACE MR-01-75 up to 35 HRC hardness [2].

Chemical Processing Equipment Handling Mixed Acid Streams with Halide Contamination

Allcorr is appropriate for heat exchangers, reactors, and piping in chemical and hydrocarbon processing where process streams contain dilute nitric acid with HCl or HF contaminants. Published studies document Allcorr's performance advantage over Alloy 625 and C-276 in these specific acid-halide mixtures [3]. The alloy's high chromium content (31%) provides enhanced resistance to oxidizing conditions, while molybdenum and tungsten additions maintain resistance to localized chloride attack [3].

Flue Gas Desulfurization (FGD) Systems

Allcorr is listed for flue gas desulfurization equipment [4], where components are exposed to acidic condensates containing chlorides and sulfates. The alloy's documented outstanding resistance to pitting, crevice corrosion, and stress corrosion cracking [5] makes it suitable for FGD absorber vessels, outlet ducting, and mist eliminators operating in the aggressive wet-scrubbing environment.

Nuclear Waste Processing and Vitrification Off-Gas Systems

Allcorr has been selected for specialty areas in nuclear waste processing facilities, including defense waste vitrification off-gas systems [6]. In applications where Type 304L stainless steel exhibits unacceptable stress corrosion cracking in formic acid and chloride-containing solutions, Allcorr was chosen alongside Alloy 690 for specific process locations requiring enhanced corrosion resistance [6]. The alloy's weldability and the availability of a 1200°C solution heat treatment for full corrosion resistance restoration [7] support fabrication of complex off-gas system components.

Application
Selection Property
Validation Focus
Deep Sour Gas Well Downhole Tubulars
High Cr + W for mixed oxidizing-reducing resistance; strength retention after cold work
Green death solution corrosion rate; NACE MR-01-75 qualification up to 35 HRC
Chemical Processing with Halide-Contaminated HNO₃
Cr passivity + Mo/W for chloride pitting resistance in oxidizing acid streams
Acid-halide immersion testing relative to 625 and C-276
Flue Gas Desulfurization (FGD) Systems
Outstanding resistance to pitting, crevice corrosion, and chloride SCC
Wet-scrubbing condensate exposure; ASTM G48 pitting resistance
Nuclear Waste Vitrification Off-Gas Components
Weldability with 1200°C solution anneal restoration; formic acid + chloride resistance
Stress corrosion cracking resistance vs. Type 304L in plant-specific process condensates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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